molecular formula C8H16 B165935 cis-1,2-Dimethylcyclohexane CAS No. 2207-01-4

cis-1,2-Dimethylcyclohexane

Cat. No. B165935
CAS RN: 2207-01-4
M. Wt: 112.21 g/mol
InChI Key: KVZJLSYJROEPSQ-OCAPTIKFSA-N
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Description

Cis-1,2-Dimethylcyclohexane is a cycloalkane . It has been known to form plastic crystals which can be supercooled to show a glass transition at a temperature Tg .


Synthesis Analysis

Cis-1,2-Dimethylcyclohexane has been oxidized by O2 in the presence of iron (II)-bispidine complexes . In cis-1,2-dimethylcyclohexane, both chair conformations have one methyl group equatorial and one methyl group axial .


Molecular Structure Analysis

Cis-1,2-Dimethylcyclohexane has two chirality centers. The cis-diastereomer has a plane of symmetry bisecting the ring bond between the two methyl groups and therefore a meso compound. It is not chiral and does not rotate plane-polarized light .


Chemical Reactions Analysis

Cis-1,2-Dimethylcyclohexane has been oxidized by O2 in the presence of iron (II)-bispidine complexes . The axial methyl group creates 7.6 kJ/mol of steric strain due to 1,3-diaxial interactions .


Physical And Chemical Properties Analysis

Cis-1,2-Dimethylcyclohexane has a molecular weight of 112.21 . It has a boiling point of 129-130 °C (lit.) and a density of 0.796 g/mL at 25 °C (lit.) . It is soluble in water .

Scientific Research Applications

Kinetic and Thermal Stability in Jet Fuels

Cis-1,2-dimethylcyclohexane is a key component in jet fuels and serves as a reference compound in jet fuel surrogates. The kinetic and thermal stability of this compound is crucial for designing novel fuels and renewable energy technologies. A study analyzed its pyrolytic chemistry using single-pulse shock tube experiments, revealing important insights into its behavior at high temperatures and pressures, crucial for jet fuel applications (Rosado-Reyes & Tsang, 2014).

Role in Gas Hydrates

Cis-1,2-dimethylcyclohexane plays a significant role in the formation of gas hydrates, particularly structure-H hydrates. Research has shown that this compound, especially when combined with methane, can significantly influence the stability and formation of these hydrates, which are relevant in various chemical engineering and energy storage applications (Nakamura et al., 2003).

Reactions in Organic Chemistry

This compound is also important in various reactions in organic chemistry. For example, studies have investigated its oxidation reactions, demonstrating how it interacts with different catalysts and oxidants. These reactions are essential for understanding the stereochemical aspects and efficiency of organic synthesis processes (Comba et al., 2014).

Impact on Density and Equation of State Predictions

The structural isomers of cis-1,2-dimethylcyclohexane, such as its trans counterpart, have been studied for their influence on density and equation of state predictions. These studies are crucial for understanding the physicochemical properties of hydrocarbons under varying conditions, which has implications for industrial processes and material sciences (Wu et al., 2013).

Photophysical Properties

Research into the photophysical properties of cis-1,2-dimethylcyclohexane and its derivatives has been conducted to understand their behavior under different light and energy conditions. These studies have implications for materials science, particularly in the development of light-sensitive materials and compounds (Tsuji et al., 2005).

Safety And Hazards

Cis-1,2-Dimethylcyclohexane is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The chair conformation of cis-1,2-dimethylcyclohexane shows that it is chiral. But due to ring-flip, another conformation, its enantiomer of the original conformation is also formed. These conformers interconvert rapidly at room temperature, therefore cis-1,2-dimethylcyclohexane is not chiral .

properties

IUPAC Name

(1S,2R)-1,2-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZJLSYJROEPSQ-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC[C@@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858743
Record name (Z)-1,2-Dimethylcyclohexane
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

cis-1,2-Dimethylcyclohexane

CAS RN

2207-01-4
Record name cis-1,2-Dimethylcyclohexane
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Record name 1,2-Dimethylcyclohexane, cis-
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Record name cis-1,2-Dimethylcyclohexane
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Record name Cyclohexane, 1,2-dimethyl-, (1R,2S)-rel-
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Record name (Z)-1,2-Dimethylcyclohexane
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Record name cis-1,2-dimethylcyclohexane
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Record name 1,2-DIMETHYLCYCLOHEXANE, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
T Nakamura, T Makino, T Sugahara… - Chemical engineering …, 2003 - Elsevier
The four-phase coexistence curves for the structure-H hydrates of methylcyclohexane and cis-1,2-dimethylcyclohexane in the presence of methane are measured in the temperature …
Number of citations: 265 www.sciencedirect.com
M Tyagi, SSN Murthy - The Journal of Chemical Physics, 2001 - pubs.aip.org
Cycloheptanol, cyclo-octanol, cyanoadamantane and cis-1,2-dimethylcyclohexane are known to form plastic crystals which can be supercooled to show a glass transition at a …
Number of citations: 51 pubs.aip.org
T Nakamura, T Makino, T Sugahara… - Chemical engineering …, 2004 - Elsevier
It has been regarded that the limit of the largest cage occupancy for the structure-H hydrate is between the 1,2-dimethylcyclohexane stereo-isomers, because the cis-isomer is able to …
Number of citations: 4 www.sciencedirect.com
CM Rosado-Reyes, W Tsang - The Journal of Physical Chemistry …, 2014 - ACS Publications
Cyclic hydrocarbons are major constituents of jet fuels and reference compounds in jet fuel surrogates. The kinetic and thermal stability and reaction mechanisms of fuel molecules are …
Number of citations: 5 pubs.acs.org
ID Rae, AK Serelis - Australian Journal of Chemistry, 1990 - CSIRO Publishing
1-Methoxy-3-trimethylsilyloxybuta-1,3-diene adds readily to dimethylmaleic anhydride, and the product can be converted into dimethyl cis-1,2-dimethylcyclohex-4-ene-1,2-dicarboxylate …
Number of citations: 4 www.publish.csiro.au
TD Nevitt, GS Hammond - Journal of the American Chemical …, 1954 - ACS Publications
The pyrolysis of cis-and trans-1, 2-dimethylcyclohexyl acetates leads to the formation of large amounts of 2-methylmethyl-enecyclohexane. However, the cis isomer gives 5-10% 1, 2-…
Number of citations: 51 pubs.acs.org
AA Ruth, H Lesche, B Nickel - Zeitschrift für Physikalische Chemie, 2003 - degruyter.com
The dynamic viscosity (η) of the glass-forming 50:50 mixture of cis-1,4/trans-1,3-dimethylcyclohexane (ct-DMCH) was measured from 293 K down to ≈ 126 K where η ~ 1.2 × 10 6 mPas…
Number of citations: 12 www.degruyter.com
H Bian, L Ye, J Li, J Sun, T Liang, W Zhong… - Combustion and Flame, 2019 - Elsevier
The different orientations of two methyl groups in “strain-free” cyclic structure generate multiple conformational structures for dimethyl-substituted cyclohexanes. These conformational …
Number of citations: 2 www.sciencedirect.com
GA Haggis, LN Owen - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… cit.), gave cis-1 : 2-dimethylcyclohexane (11) ; the trans-isomer of (I) similar€y gave the trans… Distillation then gave cis-1 : 2-dimethylcyclohexane (0-5 g.), b. p. 129-130", n'," 1.4360. …
Number of citations: 7 pubs.rsc.org
T Sugahara, T Hara, S Hashimoto, K Ohgaki - Chemical engineering …, 2005 - Elsevier
Four mixtures of 1,1-, cis-1,2-, trans-1,2-, and cis-1,4-dimethylcyclohexanes (hereafter abbreviated DMCH) including H 2 O and Xe have been investigated in a temperature range over …
Number of citations: 11 www.sciencedirect.com

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